3-[methyl(propan-2-yl)carbamoyl]propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
953752-61-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-[methyl(propan-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-6(2)9(3)7(10)4-5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
DVYCMKHWPGTXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactivity and Functional Group Transformations
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for various chemical transformations, including esterification, anhydride (B1165640) formation, and decarboxylation. The reactivity of this group in 3-[methyl(propan-2-yl)carbamoyl]propanoic acid is influenced by the electronic and steric effects of the adjacent N,N-disubstituted amide functionality.
Esterification is a fundamental reaction of carboxylic acids, typically catalyzed by an acid, involving the reaction with an alcohol to form an ester and water. The process is reversible, and its kinetics are sensitive to the structure of both the carboxylic acid and the alcohol. psu.eduarkat-usa.org For this compound, the presence of the bulky N-methyl-N-isopropyl amide group near the carboxylic acid moiety is expected to exert steric hindrance, thereby influencing the reaction rate.
Studies on simpler analogues, such as propanoic acid, provide a baseline for understanding the kinetics. The esterification of propanoic acid with various alcohols generally follows second-order kinetics. jetir.org The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of reactants. ceon.rsresearchgate.net For instance, increasing the temperature and catalyst concentration typically increases the reaction rate. ceon.rsnih.gov
The structure of the alcohol also plays a critical role. The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, due to increasing steric hindrance around the hydroxyl group. psu.edu Similarly, branching on the carboxylic acid, as seen in α-methylpropanoic acid, can decrease the reaction rate compared to a straight-chain acid like propanoic acid. ceon.rs Given the substitution on this compound, its esterification rate would be expected to be lower than that of unsubstituted propanoic acid under similar conditions.
The equilibrium of the esterification reaction can be shifted toward the product side by using an excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed. ceon.rsyoutube.com The equilibrium constant (Keq) is temperature-dependent; for many esterification reactions, it decreases slightly with increasing temperature, indicating they are often exothermic. nih.govresearchgate.net
Table 1: Comparative Kinetic Data for the Esterification of Propanoic Acid
This interactive table provides kinetic parameters for the esterification of propanoic acid with different alcohols, illustrating the effect of alcohol structure on reaction rates. Data is compiled from studies on related systems and serves as a reference for predicting the behavior of this compound.
| Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Methanol (B129727) | Amberlyst 15 | 60 | 1.82 x 10⁻³ dm⁹/(mol²·g·min) | - |
| Ethanol | Smopex-101 | 75 | - | 52.6 |
| 1-Propanol | H₂SO₄ | 65 | - | 11.36 |
| 1-Butanol | Smopex-101 | 80 | - | 47.3 |
Note: The specific rate constants and activation energies for this compound are not available and would require experimental determination.
Acid anhydrides are reactive carboxylic acid derivatives that can be formed by the dehydration of two carboxylic acid molecules. wikipedia.org In the case of this compound, formation of a symmetrical anhydride would require harsh conditions. More commonly, it would be converted into a mixed anhydride by reaction with an acylating agent like an acid chloride or a chloroformate in the presence of a base. researchgate.netlibretexts.org For example, reaction with isobutyl chloroformate in the presence of a non-nucleophilic base such as N-methylmorpholine would yield a mixed carboxylic-carbonic anhydride. cdnsciencepub.comresearchgate.net
These mixed anhydrides are valuable intermediates in synthesis, particularly in peptide chemistry, due to their enhanced reactivity toward nucleophiles compared to the parent carboxylic acid. researchgate.netcdnsciencepub.com The reactivity stems from the presence of a good leaving group (a carboxylate or carbonate anion). The mixed anhydride of this compound would readily react with nucleophiles such as alcohols to form esters or amines to form amides, via a nucleophilic acyl substitution mechanism. libretexts.org However, a potential side reaction in the formation of mixed carboxylic-carbonic anhydrides is the formation of a symmetrical anhydride and carbon dioxide, which can affect the yield of the desired acylation product. sci-hub.se
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For simple aliphatic carboxylic acids, this reaction typically requires high temperatures and is often facilitated by specific functional groups or catalysts. The structure of this compound does not lend itself to facile decarboxylation under standard conditions.
Mechanistic studies on related compounds, such as succinic acid derivatives, indicate that decarboxylation can be promoted under specific conditions, for instance, through acylation-decarboxylation pathways. rsc.orgrsc.org However, specific protocols for the decarboxylation of this compound are not well-described in the literature. It is plausible that certain transition metal catalysts or photoredox catalysis, which have been shown to mediate the decarboxylation of various carboxylic acids under milder conditions, could be effective. organic-chemistry.org
Computational Chemistry and Theoretical Studies of 3 Methyl Propan 2 Yl Carbamoyl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 3-[methyl(propan-2-yl)carbamoyl]propanoic acid. These methods provide a detailed picture of the molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Potential Energy Surfaces
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Potential energy surfaces (PES) can be mapped using DFT to explore the molecule's conformational landscape. By calculating the energy of the molecule at various geometries, it is possible to identify stable conformers and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to interact with other molecules.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is for illustrative purposes and represents the type of data obtained from DFT calculations.
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.9 eV |
| Dipole Moment | 3.5 D |
Ab Initio Methods for High-Accuracy Energetic Predictions
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for energetic predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain highly accurate single-point energies for the optimized geometries of this compound obtained from DFT. These high-accuracy energies are valuable for constructing precise thermodynamic models and for benchmarking the results from less computationally expensive methods.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic view of this compound, allowing for the exploration of its conformational space and the influence of its environment. By simulating the motion of the molecule over time, MD can reveal the preferred shapes (conformations) of the molecule and how it behaves in different solvents.
In an aqueous environment, for instance, MD simulations can show how water molecules interact with the polar groups of this compound, such as the carboxylic acid and amide functionalities. These simulations can also predict the molecule's solvation free energy, which is a key factor in its solubility and partitioning behavior.
Molecular Docking and Simulation of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target receptor. In a purely theoretical analysis, molecular docking can be used to explore the potential binding modes of this compound with various hypothetical protein targets. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that might contribute to binding affinity.
Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy. This provides a more dynamic and accurate picture of the interaction than docking alone.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table is for illustrative purposes and represents the type of data obtained from molecular docking studies.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Hydrogen Bonds | 3 |
| Hydrophobic Interactions | 5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. nih.gov In the context of this compound, a QSAR model could be developed to hypothesize the structural features that are important for a particular (hypothetical) activity.
By analyzing a set of related molecules, a QSAR model can identify key molecular descriptors (e.g., molecular weight, logP, polar surface area) that correlate with the observed activity. This can lead to mechanistic hypotheses about how structural modifications to this compound might influence its interactions with a biological target. nih.gov The goal of QSAR is to predict the activity of new compounds and to understand the underlying mechanisms of action. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies (Beyond basic identification)
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
A comprehensive and accurate article on the advanced spectroscopic characterization of 3-[methyl(propan-2-yl)carbamoyl]propanoic acid necessitates access to dedicated scientific studies that have not been identified in the available search results.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation
Upon introduction into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to form a protonated molecule, [M+H]⁺, or a deprotonated molecule, [M-H]⁻, depending on the mode of analysis. For the purpose of this discussion, we will consider the fragmentation of the protonated species. The parent ion of this compound (m/z 174.11) would then be subjected to collision-induced dissociation (CID), leading to the formation of several characteristic fragment ions.
The most probable fragmentation pathways would involve the cleavage of the amide bond, which is a common fragmentation route for this class of compounds. rsc.org This can occur in two ways, leading to the formation of an acylium ion or an iminium ion. Another expected fragmentation is the loss of water from the carboxylic acid group.
The predicted fragmentation pattern is detailed in the table below:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 174.11 | 156.10 | [M+H-H₂O]⁺ | H₂O |
| 174.11 | 116.07 | [CH₃(CH(CH₃)₂)NCO]⁺ | C₃H₄O₂ |
| 174.11 | 100.08 | [C₄H₈NO]⁺ | C₃H₄O₂ |
| 174.11 | 86.09 | [CH₃(CH(CH₃)₂)N]⁺ | C₄H₄O₃ |
| 174.11 | 72.08 | [C₄H₁₀N]⁺ | C₃H₂O₃ |
This table is predictive and based on theoretical fragmentation patterns.
The initial loss of water (H₂O) from the carboxylic acid moiety would result in a fragment at m/z 156.10. Cleavage of the C-N bond in the succinamic acid backbone could lead to a fragment at m/z 116.07. The most characteristic fragmentation is expected to be the cleavage of the amide bond. This can result in the formation of an acylium ion at m/z 100.08, or alternatively, the charge can be retained on the nitrogen-containing fragment, leading to an iminium ion at m/z 72.08. Further fragmentation of the isopropyl group could also be observed.
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Molecular Architecture and Supramolecular Synthons
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound has not been reported, the principles of crystal engineering and the study of supramolecular synthons in related compounds allow for a robust prediction of its solid-state architecture. nih.govacs.orgresearchgate.net
The molecule contains both a carboxylic acid and a tertiary amide functional group, both of which are excellent hydrogen bond donors and acceptors. Therefore, the crystal packing is expected to be dominated by hydrogen bonding interactions, leading to the formation of predictable supramolecular synthons. bohrium.comacs.org
The most probable supramolecular synthons to be observed in the crystal structure of this compound are:
| Supramolecular Synthon | Description | Intermolecular Interactions |
| Carboxylic Acid Dimer | A centrosymmetric dimer formed between the carboxylic acid groups of two molecules. | O-H···O hydrogen bonds |
| Acid-Amide Heterodimer | A dimer formed between the carboxylic acid group of one molecule and the amide group of another. | O-H···O and C-H···O hydrogen bonds |
| C-H···O Interactions | Weaker hydrogen bonds involving the methyl and isopropyl C-H groups and the oxygen atoms of the carbonyls. | C-H···O hydrogen bonds |
The carboxylic acid dimer is a very common and robust synthon in the crystal structures of carboxylic acids. acs.org It involves the formation of a cyclic motif with two O-H···O hydrogen bonds. The acid-amide heterodimer is also a well-documented synthon in cocrystals of carboxylic acids and amides. nih.govacs.orgbohrium.com In the case of this compound, the carboxylic acid of one molecule would likely interact with the carbonyl oxygen of the amide group of a neighboring molecule.
Analytical Methodologies for Quantitative and Qualitative Determination in Non Biological Research Matrices
Electrochemical Methods for Oxidation/Reduction Potentials and Sensing Applications
The oxidation and reduction potentials of a compound are fundamental parameters that can be determined using techniques such as cyclic voltammetry (CV). These potentials provide insights into the electronic properties of the molecule and its susceptibility to electron transfer reactions. For 3-[methyl(propan-2-yl)carbamoyl]propanoic acid, the carboxylic acid moiety could potentially be oxidized at a sufficiently high positive potential. The exact potential would be influenced by the solvent, pH, and the electrode material used.
Electrochemical sensors, including those based on molecularly imprinted polymers (MIPs), represent a promising avenue for the selective detection of specific molecules. researchgate.net In principle, a sensor for this compound could be developed by creating a MIP film on a transducer surface, such as a glassy carbon electrode modified with gold nanoparticles. researchgate.net The polymer would be formed in the presence of the target molecule (the template), creating cavities that are sterically and chemically complementary to it. Subsequent removal of the template would leave a sensor capable of selectively rebinding the analyte from a sample matrix. The binding event could then be transduced into a measurable electrochemical signal, such as a change in current, potential, or impedance. researchgate.net Such sensors can exhibit high sensitivity and selectivity. researchgate.net
The development of such a sensor would involve the following general steps:
Monomer and Cross-linker Selection: Choosing appropriate functional monomers that can interact with the carboxylic acid or amide groups of the template molecule.
Polymerization: Electropolymerization is a common method for creating thin, uniform polymer films on an electrode surface. researchgate.net
Template Removal: Extraction of the template molecule to create the specific binding sites.
Electrochemical Characterization and Analytical Performance: Evaluating the sensor's response to the target analyte in terms of sensitivity, selectivity, linearity, and stability.
Below is a hypothetical data table illustrating the kind of parameters that would be determined during the characterization of an electrochemical sensor for this compound.
| Parameter | Typical Value/Range | Technique |
| Oxidation Potential | +0.8 to +1.5 V vs. Ag/AgCl | Cyclic Voltammetry |
| Reduction Potential | Not typically observed | Cyclic Voltammetry |
| Linear Detection Range | 1 µM - 100 µM | Differential Pulse Voltammetry |
| Limit of Detection (LOD) | 0.1 µM | Differential Pulse Voltammetry |
| Selectivity | High against structural analogs | Amperometry |
| Response Time | < 5 minutes | Amperometry |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS beyond basic identification)
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of compounds in complex matrices. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for the detailed qualitative and quantitative analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including carboxylic acids. nih.govunimi.it For this compound, reversed-phase liquid chromatography (RP-LC) would be a common separation strategy. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, would be optimized to achieve good retention and peak shape.
Due to the polar nature of the carboxylic acid group, derivatization is sometimes employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency for mass spectrometric detection. nih.govunimi.it Derivatizing agents that react with carboxylic acids, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), can be used. nih.govunimi.it
Mass spectrometry detection, particularly with tandem mass spectrometry (MS/MS), allows for highly selective and sensitive quantification. Electrospray ionization (ESI) is a common ionization technique for this type of analyte, and it can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be observed.
A comprehensive LC-MS/MS analysis would involve developing a multiple reaction monitoring (MRM) method for quantification. This involves selecting a precursor ion (the molecular ion or a prominent adduct) and one or more product ions that are formed upon collision-induced dissociation.
The table below outlines a potential set of parameters for an LC-MS/MS method for the analysis of this compound.
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion 1 (m/z) | Fragment corresponding to loss of CO₂ |
| Product Ion 2 (m/z) | Fragment corresponding to cleavage of the amide bond |
| Collision Energy | Optimized for each transition |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comajprd.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.comnih.gov
Common derivatization strategies for carboxylic acids include esterification to form, for example, methyl esters or tert-butyldimethylsilyl (TBDMS) esters. The choice of derivatizing agent depends on the reactivity of the compound and the desired properties of the derivative.
Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column. The separated components are then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural elucidation and library matching. ajprd.com
For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.
The following table provides a hypothetical set of parameters for a GC-MS analysis of the methyl ester derivative of this compound.
| Parameter | Condition |
| Derivatization | |
| Reagent | Methanolic HCl or BF₃-Methanol |
| Reaction | Heat at 60°C for 30 minutes |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Monitored Ions (SIM) | Molecular ion of the derivative and key fragment ions |
These hyphenated techniques provide a comprehensive toolkit for the detailed characterization and quantification of this compound in various non-biological research matrices, enabling in-depth studies of its chemical properties and behavior.
Applications As a Synthetic Building Block and Functional Material Precursor
Incorporation into Complex Organic Molecules and Analogues
The synthesis of complex organic molecules often relies on the use of versatile building blocks that can introduce specific functionalities. The structure of 3-[methyl(propan-2-yl)carbamoyl]propanoic acid is well-suited for this purpose. The synthesis of related N-substituted succinimides, which can be derived from succinamic acids, often involves the reaction of succinic anhydride (B1165640) with a primary amine, followed by cyclodehydration. researchgate.netmdpi.com A similar approach could be envisioned for the synthesis of precursors from this compound, highlighting its utility in creating heterocyclic structures.
The carboxylic acid group is a highly versatile functional handle. It can readily undergo esterification or amidation reactions, making it an ideal point of attachment for polymerization processes or for the synthesis of ligands. For instance, the reaction of the carboxylic acid with an alcohol or an amine can lead to the formation of ester or amide bonds, respectively. This reactivity is fundamental to the synthesis of polyesters and polyamides. fraunhofer.de
In the context of ligand synthesis, the carboxylate group can coordinate to metal ions, a principle that is widely used in coordination chemistry. researchgate.net The ability to form stable complexes with a variety of metals opens up possibilities for creating novel catalysts, sensors, or imaging agents.
Table 1: Potential Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent | Product Functional Group |
| Esterification | Alcohol | Ester |
| Amidation | Amine | Amide |
| Acid Halide Formation | Thionyl Chloride | Acid Chloride |
| Metal Salt Formation | Metal Hydroxide | Carboxylate Salt |
Exploiting the Amide Linkage for Peptidomimetic Scaffolds or Constrained Systems
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. wikipedia.orgnih.gov The amide bond is the defining feature of peptides, and the tertiary amide in this compound can serve as a stable, non-hydrolyzable mimic of a peptide linkage.
By incorporating this molecule into a larger structure, it is possible to create peptidomimetic scaffolds with constrained conformations. The N-isopropyl and N-methyl groups on the amide nitrogen introduce steric bulk, which can influence the local conformation and restrict the rotational freedom of the molecule. This conformational constraint is a key strategy in the design of potent and selective bioactive molecules. The use of succinic acid derivatives to block the N-terminus of peptides for mass spectrometry analysis demonstrates the compatibility of this type of structure with peptide-like molecules. nih.gov
Role in Polymer Chemistry and Functional Material Design
The bifunctionality of this compound makes it a promising candidate for use in polymer chemistry. Succinic acid and its derivatives are recognized as important platform chemicals for the synthesis of bio-based polymers. fraunhofer.de
The presence of a carboxylic acid allows this molecule to be used as a monomer in condensation polymerization. For example, it can be copolymerized with diamines to form polyamides or with diols to form polyesters. nih.govresearchgate.net The resulting polymers would have the N-isopropyl-N-methyl carbamoyl (B1232498) group as a pendant side chain, which could impart unique properties to the material, such as altered solubility, thermal stability, or hydrophobicity. The synthesis of polyamides from succinic acid can be challenging due to the tendency of the monomer to cyclize at high temperatures, but methods like direct solid-state polymerization can overcome this issue. researchgate.netosti.gov
The carboxylic acid group can also be used to cross-link existing polymers that have complementary functional groups, such as hydroxyl or amine groups. Succinic acid itself has been investigated as a cross-linking agent for natural polymers like chitosan (B1678972) and collagen, as well as for polyvinyl alcohol. elephchem.comscielo.br This cross-linking can improve the mechanical properties and water resistance of the materials.
Furthermore, the molecule can be used to modify surfaces. For example, succinic anhydride is used to modify the surface of cellulose (B213188) nanocrystals and polyethylene (B3416737) to introduce carboxylic acid groups, which can then be further functionalized. mdpi.comnih.govacs.org Similarly, this compound could be grafted onto surfaces to tailor their properties for specific applications, such as improving adhesion or biocompatibility.
Table 2: Potential Polymer and Material Applications
| Application | Role of the Compound | Potential Outcome |
| Polymer Synthesis | Monomer | Polyamides or polyesters with functional side chains |
| Material Cross-linking | Cross-linking agent | Improved mechanical strength and stability of materials |
| Surface Modification | Surface modifier | Tailored surface properties (e.g., hydrophilicity, reactivity) |
Design and Synthesis of Ligands for Metal Complexation (Academic research on coordination chemistry)
In the field of coordination chemistry, ligands play a central role in determining the properties and reactivity of metal complexes. The carboxylic acid functionality of this compound can act as a coordinating group for a wide range of metal ions. wikipedia.org Upon deprotonation, the resulting carboxylate can bind to metal centers in a monodentate or bidentate fashion.
The presence of the tertiary amide group in the vicinity of the coordinating carboxylate can also influence the properties of the resulting metal complex. While the amide oxygen is generally a weak donor, it can participate in secondary coordination or hydrogen bonding interactions, which can stabilize the complex and influence its geometry. The synthesis of mixed-ligand complexes of metal succinates with other ligands like 1,10-phenanthroline (B135089) has been reported, demonstrating the versatility of succinate-type ligands in forming diverse coordination compounds. researchgate.netbanglajol.info The study of such complexes is an active area of academic research, with potential applications in catalysis, materials science, and bioinorganic chemistry. nih.govnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
